Hydroxy-PEG2-C2-methyl ester

PROTAC Linker Aqueous Solubility Drug Delivery

Hydroxy-PEG2-C2-methyl ester (CAS 457897-73-3, methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate) is a bifunctional polyethylene glycol (PEG)-based linker characterized by two ethylene glycol units (PEG2), a terminal hydroxyl group, and a C2 methyl ester functionality. It belongs to the PEG linker class widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation constructs.

Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
Cat. No. B15542204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG2-C2-methyl ester
Molecular FormulaC8H16O5
Molecular Weight192.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3
InChIKeyZWFWEUBKPURUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG2-C2-methyl ester: A PROTAC Linker with Differentiated Solubility and Reactivity Profiles


Hydroxy-PEG2-C2-methyl ester (CAS 457897-73-3, methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate) is a bifunctional polyethylene glycol (PEG)-based linker characterized by two ethylene glycol units (PEG2), a terminal hydroxyl group, and a C2 methyl ester functionality . It belongs to the PEG linker class widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation constructs [1]. Its physicochemical profile—including a low predicted LogP of -0.9, a rotatable bond count of 9, and a molecular weight of 192.21 g/mol—contributes to enhanced aqueous solubility and molecular flexibility . These properties, coupled with its orthogonal reactive handles, position Hydroxy-PEG2-C2-methyl ester as a versatile building block for bioconjugation and drug discovery applications where precise linker selection critically influences ternary complex formation and degradation efficiency [1].

Why Hydroxy-PEG2-C2-methyl ester Cannot Be Casually Replaced by Other PEG Linkers


In PROTAC design, the linker is not a passive spacer but an active determinant of ternary complex formation, cellular permeability, and metabolic stability [1]. Substituting Hydroxy-PEG2-C2-methyl ester with a seemingly similar PEG-based linker (e.g., differing only by one ethylene glycol unit or terminal functional group) can alter linker length by ~3–4 Å, modify hydrophilicity (as reflected in LogP shifts), or change the chemistry available for downstream conjugation . These seemingly minor variations can dramatically impact degradation efficiency—as demonstrated by studies showing that optimal linker length is target-specific and that PEG-containing linkers generally exhibit improved solubility and reduced metabolic liability compared to alkyl or triazole-containing analogs [1]. The precise combination of a two-unit PEG spacer, a hydroxyl handle, and a methyl ester terminus in Hydroxy-PEG2-C2-methyl ester offers a distinct physicochemical and reactivity fingerprint that cannot be assumed to be functionally equivalent to other PEGn linkers.

Quantitative Differentiation of Hydroxy-PEG2-C2-methyl ester Versus PEG-Based Comparators


Comparative Solubility Enhancement: Hydroxy-PEG2-C2-methyl ester vs. Alkyl Linkers

Hydroxy-PEG2-C2-methyl ester exhibits a predicted LogP of -0.9 , indicating substantially higher hydrophilicity compared to alkyl-based PROTAC linkers of comparable length (e.g., 12-carbon alkyl linkers typically have LogP > 4). This difference translates to improved aqueous solubility, a critical parameter for formulating PROTACs for cellular assays and in vivo studies [1]. While direct head-to-head solubility measurements for the compound versus a specific alkyl linker are not available, class-level analysis confirms that PEG-containing linkers consistently demonstrate superior solubility profiles, which is often crucial for achieving adequate exposure in biological systems [1].

PROTAC Linker Aqueous Solubility Drug Delivery

Linker Length Precision: Hydroxy-PEG2-C2-methyl ester vs. Hydroxy-PEG3-C2-methyl ester

Hydroxy-PEG2-C2-methyl ester contains exactly two ethylene glycol units, providing a specific molecular length that differs from Hydroxy-PEG3-C2-methyl ester (three PEG units) by approximately 3.5 Å . PROTAC linker length is a critical determinant of degradation efficiency; studies have shown that altering linker length by even one PEG unit can significantly modulate DC50 values and maximal degradation (Dmax) [1]. The precise PEG2 spacing in Hydroxy-PEG2-C2-methyl ester may be optimal for targets where a shorter, more rigid linker geometry favors productive ternary complex formation, whereas a PEG3 linker might introduce excessive flexibility or steric hindrance [1].

PROTAC Linker Spacer Length Ternary Complex Formation

Terminal Functional Group Orthogonality: Hydroxy-PEG2-C2-methyl ester vs. Hydroxy-PEG2-acid

Hydroxy-PEG2-C2-methyl ester features a terminal methyl ester group, which serves as a protected carboxylic acid, in contrast to Hydroxy-PEG2-acid (CAS 1334286-77-9) which presents a free carboxylic acid . The methyl ester requires an additional deprotection step (e.g., saponification) to reveal the carboxylic acid for amide bond formation, offering synthetic flexibility for orthogonal protection strategies in complex PROTAC assemblies . In contrast, Hydroxy-PEG2-acid is directly reactive with amines but may require activation (e.g., with EDC/NHS). This difference allows Hydroxy-PEG2-C2-methyl ester to be incorporated into multi-step syntheses where a temporarily masked carboxylic acid is advantageous .

Bioconjugation PROTAC Synthesis Linker Chemistry

Rotatable Bond Count and Conformational Flexibility: Hydroxy-PEG2-C2-methyl ester vs. Shorter Alkyl Linkers

Hydroxy-PEG2-C2-methyl ester possesses 9 rotatable bonds, contributing to a high degree of conformational flexibility . This flexibility allows the linker to adapt to varying distances and orientations between the E3 ligase and target protein binding pockets, potentially facilitating ternary complex formation [1]. In contrast, a shorter alkyl linker (e.g., a 6-carbon chain) would have only 5 rotatable bonds, offering more restricted conformational sampling. While excessive flexibility can sometimes reduce degradation efficiency, the moderate flexibility of the PEG2 spacer is often considered a favorable balance between rigidity and adaptability for many PROTAC targets [1].

PROTAC Linker Molecular Flexibility Protein Degradation

Optimal Application Scenarios for Hydroxy-PEG2-C2-methyl ester in PROTAC Development


PROTACs Requiring High Aqueous Solubility for Cellular Assays

Hydroxy-PEG2-C2-methyl ester is ideally suited for constructing PROTACs intended for cellular assays where poor aqueous solubility of the final conjugate would confound results. Its low LogP (-0.9) and PEG spacer enhance solubility, as supported by class-level evidence that PEG-containing linkers improve the solubility profile of PROTAC molecules compared to alkyl linkers [1]. This is critical for achieving reliable dose-response curves in cell-based degradation assays.

PROTACs with Closely Apposed Binding Pockets

The relatively short PEG2 spacer (~8.8 Å) in Hydroxy-PEG2-C2-methyl ester makes it a strong candidate for PROTAC targets where the E3 ligase and target protein binding sites are predicted to be in close proximity. In such cases, a longer PEG3 linker (~12.3 Å) might introduce excessive flexibility or suboptimal orientation, potentially reducing degradation efficiency . Selecting the precise PEG2 length can be a critical optimization parameter.

Multi-Step PROTAC Syntheses Requiring Orthogonal Protection

The terminal methyl ester group in Hydroxy-PEG2-C2-methyl ester serves as a protected carboxylic acid, enabling orthogonal protection strategies during complex PROTAC assembly . This is advantageous when other acid-sensitive functional groups are present in the ligand moieties. The ester can be selectively deprotected at a late synthetic stage to reveal the carboxylic acid for final conjugation, reducing side reactions and improving overall yield.

SAR Studies Exploring Linker Length and Flexibility

Hydroxy-PEG2-C2-methyl ester, with its 9 rotatable bonds and defined PEG2 length, is an essential tool for structure-activity relationship (SAR) campaigns aimed at optimizing PROTAC linker parameters . By comparing degradation efficiency of constructs using this linker versus those using PEG1, PEG3, or alkyl linkers, researchers can systematically map the optimal spacer geometry for a given protein target, thereby accelerating lead optimization.

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